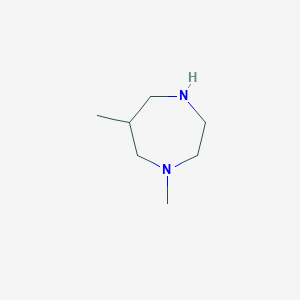

1,6-Dimethyl-1,4-diazepane

Description

Historical Development and Early Research Trajectories

The history of 1,6-Dimethyl-1,4-diazepane is intrinsically linked to its parent compound, hexahydro-1,4-diazepine, more commonly known as homopiperazine (B121016). The fundamental homopiperazine structure was first reported in 1899. mdpi.com For several decades, research remained relatively specialized. However, the landscape of diazepine (B8756704) chemistry was dramatically altered by the discovery and success of benzodiazepines, such as chlordiazepoxide and diazepam, in the mid-20th century. nih.gov These discoveries highlighted the therapeutic potential of seven-membered heterocyclic rings and spurred widespread investigation into related scaffolds.

This led to the synthesis and evaluation of a vast number of diazepine and diazepane derivatives. Researchers began to systematically modify the core structure to fine-tune its properties. The synthesis of N,N'-substituted homopiperazine derivatives was explored for applications in neuroscience, targeting receptors like the N-methyl-D-aspartate (NMDA) receptor. nih.gov Concurrently, methods were developed for creating C-substituted diazepanes. The development of specific isomers like this compound is a logical extension of this trajectory, representing the ongoing effort to explore the chemical space around this "privileged" scaffold to discover new molecular entities with unique properties. Modern synthetic strategies, such as domino processes involving aza-Nazarov reagents, continue to expand the accessibility of diverse diazepane frameworks. acs.org

Structural Classifications within Cyclic Diamines

This compound belongs to the family of saturated cyclic diamines. Its seven-membered ring distinguishes it from smaller homologues like the six-membered piperazine. The parent 1,4-diazepane ring is conformationally flexible and can adopt several low-energy conformations, including chair, boat, and twist-boat forms. nih.govnih.gov

Isomerism: It is a structural isomer of other dimethyl-1,4-diazepanes, such as the symmetrical 1,4-dimethyl, 2,5-dimethyl, and 6,6-dimethyl derivatives. The specific placement of the methyl groups is critical for determining its three-dimensional shape and biological activity.

Stereochemistry: The methyl group at the C6 position creates a chiral center, meaning the compound can exist as two distinct enantiomers: (R)-1,6-dimethyl-1,4-diazepane and (S)-1,6-dimethyl-1,4-diazepane. The methyl group on the nitrogen atom does not introduce a stable chiral center due to rapid pyramidal inversion.

Conformational Effects: The presence of methyl groups can introduce steric strain that favors certain ring conformations over others. For instance, studies on related N,N-disubstituted diazepane orexin (B13118510) antagonists have shown that the ring can adopt a twist-boat conformation to accommodate bulky substituents. nih.gov The addition of methyl groups can also influence the orientation of other substituents, directing them into pseudo-axial or pseudo-equatorial positions to minimize eclipsing interactions. illinois.edu This conformational control is a key element in the rational design of molecules for specific biological targets.

Table 1: Physicochemical Properties of this compound and Related Compounds

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Known Ring Conformations |

|---|---|---|---|---|

| This compound | 1249696-58-9 accelachem.comsigmaaldrich.com | C7H16N2 | 128.22 accelachem.com | Predicted to be Chair/Boat/Twist-Boat |

| 1,4-Diazepane (Homopiperazine) | 505-66-8 chemspider.com | C5H12N2 | 100.16 chemspider.com | Chair, Boat mdpi.comresearchgate.net |

| 6,6-Dimethyl-1,4-diazepane | 67744-49-4 chemicalbook.com | C7H16N2 | 128.22 chemicalbook.com | Not specified |

| 1,4-Dimethyl-1,4-diazepane | 10598-84-2 | C7H16N2 | 128.22 uni.lu | Not specified |

Significance of the Diazepane Core in Chemical Design

The 1,4-diazepane nucleus is widely regarded as a "privileged scaffold" in medicinal chemistry. This term describes molecular frameworks that are capable of binding to multiple, diverse biological targets by presenting substituents in specific three-dimensional arrangements. The conformational flexibility and the presence of two nitrogen atoms, which can be functionalized or act as hydrogen bond acceptors/donors, make the diazepane ring a versatile template for drug design.

Detailed research findings have demonstrated the utility of the 1,4-diazepane core in various therapeutic areas:

Neurological Disorders: Substituted 1,4-diazepanes are central to the design of orexin receptor antagonists, which are developed for the treatment of insomnia. nih.gov Conformational analysis of these compounds revealed that a specific "U-shaped" twist-boat conformation is crucial for binding affinity. illinois.eduresearchgate.net Other derivatives have been synthesized to interact with polyamine modulatory sites on NMDA receptors, which are involved in various neurological processes. nih.gov

Anticancer Agents: The diazepane scaffold has been incorporated into novel compounds designed as potential anticancer agents. For example, a series of 1-benzhydryl-4-(substituted)-1,4-diazepane derivatives showed promising cytotoxic activity against a B-cell leukemic cell line. scirp.orgresearchgate.net

Antimicrobial Research: Modifications of the diazepane ring, including the introduction of halogenated substituents, have been explored for antimicrobial efficacy, with some derivatives showing significant activity against Gram-positive bacteria.

The significance of a specific compound like this compound lies in its potential to modulate these activities. The size, position, and stereochemistry of the methyl groups can subtly alter the compound's solubility, metabolic stability, and, most importantly, its binding mode and affinity for a biological target—a phenomenon sometimes referred to as the "magic methyl effect". illinois.edu

Table 2: Selected Research Applications of the 1,4-Diazepane Scaffold

| Area of Research | Example Derivative Class | Key Finding | Reference |

|---|---|---|---|

| Sleep Disorders | N,N-disubstituted-1,4-diazepane orexin antagonists | The diazepane ring adopts a low-energy twist-boat conformation that is believed to mimic the bioactive state. | nih.gov |

| Cancer | 1-Benzhydryl-1,4-diazepane derivatives | Compounds showed antiproliferative activity against a leukemic cell line, with carboxamide derivatives being particularly potent. | scirp.orgresearchgate.net |

| Neurological Modulation | N,N'-substituted homopiperazines | Derivatives exhibited polyamine-like actions at NMDA receptors, suggesting potential for modulating neurotransmission. | nih.gov |

| Synthetic Methodology | Various substituted 1,4-diazepanes | Developed a domino process for the efficient, atom-economical synthesis of diazepane and benzodiazepine (B76468) systems. | acs.org |

Structure

3D Structure

Properties

IUPAC Name |

1,6-dimethyl-1,4-diazepane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H16N2/c1-7-5-8-3-4-9(2)6-7/h7-8H,3-6H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFCRWIPFNLBDHS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CNCCN(C1)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

128.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1249696-58-9 | |

| Record name | 1,6-dimethyl-1,4-diazepane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 1,6 Dimethyl 1,4 Diazepane and Its Analogues

Precursor Chemistry and Starting Material Selection

The rational design of a synthesis for 1,6-dimethyl-1,4-diazepane begins with the careful selection of appropriate precursors. The core structure of a 1,4-diazepane is typically formed through the cyclization of a linear precursor containing two nitrogen atoms separated by a three-carbon chain, which will form the C5, C6, and C7 atoms of the ring, and a two-carbon unit that will become the C2 and C3 atoms.

For the synthesis of this compound, the starting materials must contain the requisite methyl groups at positions 1 and 6. A plausible retrosynthetic analysis suggests two primary approaches based on the bond disconnection of the diazepine (B8756704) ring.

Approach 1: Disconnection at N1-C2 and N4-C3

This approach involves the reaction of a C6-methylated 1,3-diamine with a two-carbon electrophile. The key precursor would be 4-methyl-1,3-pentanediamine . The methyl group at the 4-position of this diamine will become the C6-methyl group in the final diazepine ring. The second precursor would be a dielectrophile such as a glyoxal (B1671930) derivative or a dihaloethane, which will provide the C2 and C3 atoms. Subsequent N-methylation at the N1 position would then yield the target compound.

Approach 2: Disconnection at N1-C7 and N4-C5

This strategy employs a 1,2-diamine and a five-carbon fragment containing the C6-methyl group. A suitable precursor would be N-methyl-1,2-ethanediamine , which provides the N1-methyl group and the N1 and N4 atoms. The five-carbon component could be a diketone, a dihalide, or a di-epoxide derived from 3-methyl-1,5-pentanediol. For instance, the reaction of N-methyl-1,2-ethanediamine with a suitable derivative of 3-methyl-1,5-pentanedioic acid could lead to the formation of a diamide, which can then be reduced and cyclized.

The selection of starting materials is often guided by their commercial availability, cost, and the desired substitution pattern on the final diazepine ring. For analogues of this compound, a variety of substituted diamines and carbonyl compounds can be employed.

Cyclization Strategies and Mechanistic Pathways

The formation of the seven-membered diazepine ring is the key step in the synthesis of this compound. Several cyclization strategies can be employed, each with its own mechanistic pathway.

Reductive Amination: A common and effective method for constructing the 1,4-diazepane ring is through intramolecular reductive amination. For the synthesis of a 1,6-disubstituted analogue, a linear amino-aldehyde or amino-ketone precursor can be cyclized. For example, a precursor containing a primary amine and a ketone separated by the appropriate carbon chain can undergo intramolecular condensation to form a cyclic imine, which is then reduced in situ to the diazepine. The reaction is typically carried out in the presence of a reducing agent such as sodium borohydride (B1222165) (NaBH₄) or sodium cyanoborohydride (NaBH₃CN).

Amphoteric Diamination of Allenes: A more recent and highly modular approach involves the amphoteric diamination of electron-deficient allenes. nih.govd-nb.info This strategy unites a 1,3-diamine derivative with an allene (B1206475) via a formal [4+2] cyclization. nih.govd-nb.info For the synthesis of a 1,6-disubstituted diazepane, a suitably substituted 1,3-diamine can be reacted with an allene. The reaction is often mediated by N-iodosuccinimide (NIS) or a combination of N-chlorosuccinimide (NCS) and potassium iodide (KI) at elevated temperatures. nih.gov This method is advantageous due to its high functional group tolerance and the use of readily available starting materials. nih.govd-nb.info

Multicomponent Reactions: One-pot multicomponent reactions (MCRs) offer an efficient and atom-economical route to highly substituted diazepanes. A study by Attanasi et al. describes a one-pot synthesis of 3-substituted 2,5,6,7-tetrahydro-1H-1,4-diazepin-2-ones from 1,2-diaza-1,3-dienes and N-unsubstituted aliphatic 1,3-diamines. acs.orgnih.gov This process involves a sequential 1,4-conjugated addition followed by a regioselective 7-exo cyclization. acs.orgnih.gov While this specific example leads to a diazepinone, the underlying principle can be adapted for the synthesis of other diazepine derivatives.

Mechanism of Reductive Amination for a this compound Analogue: A plausible mechanism for the synthesis of a this compound analogue via reductive amination would involve the following steps:

Iminium Ion Formation: The reaction between a precursor containing a secondary amine and a ketone functionality, in the presence of an acid catalyst, leads to the formation of an enamine. Protonation of the enamine generates an iminium ion.

Intramolecular Cyclization: The nucleophilic primary amine attacks the electrophilic iminium ion in an intramolecular fashion to form the seven-membered ring.

Reduction: The resulting cyclic iminium ion is then reduced by a hydride source, such as NaBH₄, to yield the final saturated diazepine ring.

Regioselective and Stereoselective Synthesis Approaches

Controlling the regioselectivity and stereoselectivity is crucial when synthesizing asymmetrically substituted diazepanes like this compound.

Regioselective Synthesis: The regioselectivity of the cyclization reaction determines the final positions of the substituents on the diazepine ring. In the synthesis of this compound, the key is to control the formation of the C-N bonds to ensure the methyl groups are at the desired N1 and C6 positions.

A divergent regioselective synthesis has been reported for 2,5,6,7-tetrahydro-1H-1,4-diazepin-2-ones and 5H-1,4-benzodiazepines starting from 1,2-diaza-1,3-dienes and 1,3-diamines. acs.orgnih.gov The outcome of the reaction, either a diazepinone or a benzodiazepine (B76468), is controlled by the choice of the diamine precursor. acs.orgnih.gov This highlights how the structure of the starting materials can direct the regiochemical outcome of the cyclization.

For this compound, employing a precursor like 4-methyl-1,3-pentanediamine would pre-determine the position of the C6-methyl group. The subsequent cyclization with an appropriate two-carbon unit and N-methylation would then lead to the desired regioisomer.

Diastereoselective and Enantioselective Syntheses

When the diazepine ring contains multiple stereocenters, controlling the diastereoselectivity and enantioselectivity of the synthesis becomes critical. For this compound, the C6 position is a stereocenter.

Diastereoselective Synthesis: The synthesis of substituted diazepanes can often lead to the formation of diastereomers. The relative stereochemistry of the substituents is influenced by the reaction conditions and the nature of the starting materials. For instance, in the amphoteric diamination of allenes, the stereochemical outcome can be influenced by the conformation of the bicyclic transition state. nih.gov

Enantioselective Synthesis: The preparation of enantiomerically pure diazepanes often requires the use of chiral starting materials or chiral catalysts. One approach is to start with a chiral diamine precursor. For example, a practical synthesis of (S)-tert-butyl 3-methyl-1,4-diazepane-1-carboxylate has been established using an intramolecular Fukuyama-Mitsunobu cyclization of a N-nosyl diamino alcohol derived from commercially available (S)- or (R)-2-aminopropan-1-ol. While this example leads to a 3-methyl substituted diazepine, the principle can be extended to other positions.

Catalytic Protocols in Diazepane Ring Formation

Various catalytic systems have been developed to facilitate the synthesis of diazepanes, often leading to higher yields, milder reaction conditions, and improved selectivity.

Heteropolyacids (HPAs): Keggin-type heteropolyacids have been shown to be efficient catalysts for the synthesis of 1,4-diazepine derivatives. mdpi.comresearchgate.net These catalysts possess strong Brønsted acidity and can be tuned by altering their composition. mdpi.comresearchgate.net For example, the reaction of ketimine intermediates with aldehydes in the presence of HPAs like H₅PMo₁₀V₂O₄₀ has been shown to proceed with high yields and short reaction times. mdpi.comresearchgate.net

Metal-Based Catalysts:

Zinc Oxide Nanoparticles (ZnO NPs): ZnO NPs have been used as a heterogeneous catalyst for the synthesis of 1,4-diazepine derivatives from aryldiazonium compounds and diamines. growingscience.com The catalyst is easily recoverable and reusable, making the process more environmentally friendly. growingscience.com

Copper(I) Iodide (CuI): CuI nanoparticles have been employed as a catalyst for the one-pot synthesis of benzo[b] nih.govmdpi.comdiazepine derivatives. researchgate.net

Zeolite H-Y: In industrial-scale production of a related compound, 1,4-dimethyl-1,4-diazepane-6-carboxylic acid dihydrochloride (B599025), zeolite H-Y has been used to optimize the ring-closure efficiency. vulcanchem.com

Photoredox Catalysis: Photoredox-catalyzed cascade cyclization reactions have been developed for the synthesis of indole-fused 1,4-diazepinones. unimi.it This method involves the radical addition to a double bond followed by intramolecular cyclization. unimi.it

Green Chemistry Principles in Synthesis

The application of green chemistry principles is becoming increasingly important in the synthesis of pharmaceuticals and fine chemicals. Several strategies have been employed to make the synthesis of diazepanes more environmentally benign.

Use of Water as a Solvent: A novel [4+2+1] domino cyclization for the synthesis of spiro-substituted benzo[b]furo[3,4-e] nih.govd-nb.infodiazepine derivatives has been developed using water as the reaction medium under microwave irradiation. rsc.org This approach avoids the use of hazardous organic solvents.

Catalyst Reusability: The use of heterogeneous catalysts like ZnO NPs and recoverable HPAs aligns with the principles of green chemistry by allowing for catalyst recycling and reducing waste. growingscience.com

Atom Economy: Multicomponent reactions are inherently atom-economical as they incorporate most of the atoms from the starting materials into the final product. acs.orgnih.gov

Microwave-Assisted Synthesis: Microwave irradiation can significantly reduce reaction times and improve yields, leading to more energy-efficient processes. rsc.org

Scale-Up Considerations in Academic Laboratory Settings

Translating a synthetic route from a small, research-scale to a larger, preparative scale in an academic laboratory presents several challenges.

Reaction Conditions: Reactions that are facile on a milligram scale may require significant optimization for gram-scale synthesis. Issues such as heat transfer, mixing, and the addition rate of reagents become more critical. For the synthesis of indole-fused 1,4-diazepinones, a successful scale-up to the 2.5 mmol scale was demonstrated with a slight decrease in yield. unimi.it

Purification: Purification of larger quantities of product can be challenging. While column chromatography is common in research labs, it can be cumbersome and solvent-intensive for larger scales. Recrystallization is often a more practical method for purifying multi-gram quantities of solid products.

Safety: The handling of larger quantities of reagents and solvents increases the potential hazards. A thorough risk assessment is necessary before scaling up any reaction.

Continuous Flow Chemistry: Continuous flow reactors offer a promising solution for scaling up reactions. They provide better control over reaction parameters, improved safety, and can facilitate higher throughput. The industrial-scale production of 1,4-dimethyl-1,4-diazepane-6-carboxylic acid dihydrochloride has been explored using a microreactor system, which improved the yield and reduced byproduct formation. vulcanchem.com

Coordination Chemistry and Ligand Properties of 1,6 Dimethyl 1,4 Diazepane

Metal Complex Formation with Transition Metals

1,6-Dimethyl-1,4-diazepane, as a derivative of 1,4-diazepane, is capable of forming stable complexes with a variety of transition metals. The presence of two nitrogen atoms with available lone pairs of electrons allows it to act as a ligand. The formation of these complexes involves the donation of these lone pairs to the vacant orbitals of a transition metal ion, establishing a coordinate bond. The 1,4-diazepane framework is a recognized platform for constructing ligands for various applications, including catalysis and medicinal chemistry. nih.govnih.gov Derivatives have been shown to form complexes with metals such as copper(II), iron(III), manganese(III), scandium(III), and yttrium(III). nih.govvulcanchem.comrsc.org

The process of a single ligand binding to a central metal atom through two or more donor atoms is known as chelation, resulting in the formation of a ring structure called a chelate ring. britannica.comebsco.com this compound functions as a bidentate ligand, coordinating to a metal center through its two nitrogen atoms (N1 and N4). This dicoordination creates a seven-membered chelate ring.

Binding Modes and Denticity Analysis

Denticity refers to the number of donor atoms in a single ligand that bind to the central metal ion. wikipedia.orglibretexts.org this compound is classified as a bidentate ligand, as it possesses two nitrogen donor atoms that can simultaneously coordinate to a metal center. libretexts.org The coordination typically occurs in a κ² fashion, where 'κ' indicates the connectivity of the ligand to the metal.

The diazepane ring itself is not planar and adopts various conformations, such as a twist-chair, which influences the spatial arrangement of the nitrogen donors and, consequently, the geometry of the resulting metal complex. The coordination of the two nitrogen atoms forces the seven-membered ring into a specific conformation to accommodate the geometric preferences of the metal ion (e.g., octahedral, square planar, or tetrahedral).

Table 1: Ligand Properties of this compound

| Property | Description | Reference |

| IUPAC Name | This compound | accelachem.com |

| Molecular Formula | C₇H₁₆N₂ | accelachem.com |

| Classification | Bidentate Ligand | libretexts.org |

| Donor Atoms | 2 (N1, N4) | |

| Chelate Ring Size | 7-membered | rsc.org |

| Typical Binding | κ² | wikipedia.org |

Ligand Field Theory and Electronic Structure of Complexes

Ligand Field Theory (LFT) is a model that describes the electronic structure of coordination compounds by considering the interaction between the metal's d-orbitals and the ligand's orbitals. wikipedia.orglibretexts.org When this compound coordinates to a transition metal ion, its nitrogen lone pairs act as σ-donors. In an octahedral complex, these ligands approach the metal along the x, y, and z axes, causing the metal's five degenerate d-orbitals to split into two distinct energy levels: a lower-energy t₂g set (dxy, dxz, dyz) and a higher-energy eg* set (dx²-y², dz²). libretexts.org

The energy separation between these levels is known as the ligand field splitting parameter (Δo). The magnitude of Δo depends on the ligand's strength. Amine ligands like this compound are considered σ-donors of intermediate strength. The electronic structure, and thus the magnetic properties and color of the complex, are determined by how the metal's d-electrons populate these split orbitals. A DFT study on a complex dibenzo[b,e] vulcanchem.comCurrent time information in Bangalore, IN.diazepine (B8756704) derivative highlighted the importance of electronic structure in determining its binding affinity for biological targets. chemrj.orgresearchgate.net

Influence of Substituents on Coordination Behavior

Substituents on a ligand can significantly alter its coordination behavior through electronic and steric effects. In this compound, there are two methyl groups: one on a nitrogen atom (N1) and one on a carbon atom of the heterocyclic ring (C6).

Electronic Effects: The methyl group on the nitrogen is an electron-donating group, which increases the electron density on the nitrogen atom. This enhanced basicity can lead to a stronger coordinate bond with the metal center compared to an unsubstituted amine.

Steric Effects: Both methyl groups introduce steric bulk around the coordination site. This steric hindrance can influence the geometry of the resulting complex and may affect its stability. Studies on related diazacycloalkane ligands have shown that steric interactions between substituents and other parts of the complex can dictate the binding mode and reactivity. ku.edu For example, in manganese complexes, substituents on the ligand framework were found to tune the Lewis acidity of the metal center and control the selectivity of catalytic reactions. nih.gov

Redox Properties of this compound Complexes

The this compound ligand itself is generally considered redox-innocent, meaning it does not participate directly in electron transfer processes under typical conditions. However, its coordination to a redox-active transition metal ion (e.g., Fe, Cu, Mn, Co) can significantly modulate the metal's redox potential. researchgate.netcognitoedu.org The redox potential of a metal complex indicates the ease with which the metal ion can be oxidized or reduced.

The stability of a particular oxidation state of the metal can be influenced by the ligand. cognitoedu.org For example, if the this compound ligand forms a particularly stable complex with the +2 oxidation state of a metal over its +3 state, it will make the M(III)/M(II) reduction more favorable (a more positive redox potential). Cyclic voltammetry studies on manganese and iron complexes with related cross-bridged macrocycle ligands have demonstrated reversible redox processes, indicating that the ligand framework can support stable complexes in different oxidation states, a key feature for catalytic applications. researchgate.netnih.gov

Chemical Reactivity and Derivatization Strategies

Reactions at Nitrogen Centers: Alkylation and Acylation

The nitrogen atoms in the 1,4-diazepane ring are nucleophilic centers and readily participate in alkylation and acylation reactions. The tertiary amine at the N-1 position can be alkylated to form a quaternary ammonium (B1175870) salt, while the secondary amine at the N-4 position (in the analogous 6-methyl-1,4-diazepane) is the primary site for derivatization.

Alkylation: N-alkylation introduces substituents onto the nitrogen atoms. The reactivity of the nitrogen lone pairs is a key factor. In di-N-unsubstituted or mono-N-substituted diazepanes, alkylation can proceed stepwise. For instance, the synthesis of N,1,4-tri(alkoxy-2-hydroxybenzyl)-1,4-diazepan-6-amines involves the reductive N-alkylation of a secondary nitrogen atom within the diazepane ring. nih.gov The relative rates of N-alkylation can be influenced by the conformation of the diazepane ring, where lone-pair cooperativity can enhance reactivity. publish.csiro.au In the case of 1,6-Dimethyl-1,4-diazepane, the N-1 position is already methylated (tertiary), so further alkylation would lead to a quaternary ammonium salt. The N-4 nitrogen, if unmethylated, would be the primary site for alkylation.

Acylation: Acylation reactions, typically with acyl chlorides or anhydrides, introduce an acyl group onto the nitrogen atom(s). This is a common strategy for creating amide derivatives. For example, 1,4-diazepan-5-ones can be acylated at the nitrogen as a key step in synthesizing more complex molecules. nih.gov The reaction of 1-benzhydryl-1,4-diazepane with various aryl isocyanates (an acylation-like reaction) yields urea (B33335) derivatives, demonstrating the nucleophilicity of the ring nitrogen. scirp.org For this compound, the N-4 position would be the expected site of acylation. The use of diazepinium perchlorate (B79767) salts has been shown to catalyze acetylation reactions effectively under mild, solvent-free conditions. rsc.org

Table 1: N-Alkylation and Acylation Reactions of Diazepane Derivatives

| Reaction Type | Reagent(s) | Substrate Example | Product Type | Reference |

|---|---|---|---|---|

| Reductive Alkylation | Benzaldehydes, NaBH₄ | 1,4-Diazepane-6-amine (DAZA) | Tri-alkylated DAZA | nih.gov |

| Alkylation | Alkyl Halides | 1,1'-dimethyl-2,2'-biimidazole with a diazepine (B8756704) bridge | Quaternary ammonium salt | publish.csiro.au |

| Acylation | Aryl Isocyanates | 1-benzhydryl-1,4-diazepane | N-Aryl-N'-benzhydryl-diazepane-carboxamide | scirp.org |

| Acylation | Acetic Anhydride | Alcohols, Sugars | Acetylated products | rsc.org |

Ring-Opening and Ring-Expansion Reactions

While the 1,4-diazepane ring is generally stable, it can undergo ring-opening or ring-expansion reactions under specific conditions. These reactions are often part of synthetic routes to or from other heterocyclic systems.

Ring-Opening: Ring-opening of the diazepane ring is not a common process but can be achieved. For example, treatment of certain 2-acyl-Δ³-diazepine ketones with acidic methanol (B129727) can cause ring opening to form 1-acyl-7-methoxydiazepinones. researchgate.net More commonly, ring-opening reactions of smaller rings are used to synthesize diazepanes. For instance, the ring opening of activated aziridines with aminophenylacrylates can lead to the formation of tetrahydrobenzodiazepines. researchgate.net Similarly, azetidine (B1206935) rings fused to a diazepine core can be opened to introduce functionality. mdpi.com Catalytic ring-opening of donor-acceptor cyclopropanes with water has also been explored as a route to γ-substituted products, which can be precursors to seven-membered rings. acs.org

Ring-Expansion: Ring expansion of smaller heterocyclic systems is a viable strategy for synthesizing diazepine derivatives. For example, alkyl 4-chloromethyl-tetrahydropyrimidines react with basic nucleophilic reagents to cause ring expansion, leading to 2-oxo-1H-1,3-diazepine derivatives. cdnsciencepub.com This highlights a potential synthetic route toward functionalized diazepane cores rather than a reaction of a pre-formed diazepane.

Functionalization of the Diazepane Skeleton

Beyond reactions at the nitrogen centers, the carbon framework of the diazepane ring can be functionalized. This allows for the introduction of various substituents to modify the compound's properties.

Strategies for functionalization include:

Palladium-Catalyzed Reactions: Palladium catalysis is a powerful tool for creating C-C and C-N bonds. Methods have been developed for the Pd-catalyzed asymmetric allylic alkylation of 1,4-diazepan-5-ones to create gem-disubstituted chiral centers. nih.gov This approach allows for the introduction of stereochemically complex groups onto the diazepane ring. nih.gov

Stepwise Functionalization: A common approach involves protecting the reactive amine groups and then performing reactions on the carbon skeleton. This allows for regioselective modifications.

Introduction of Functional Groups: The synthesis of diazepane derivatives often starts with precursors that already contain functional groups. For example, the synthesis of 1,4,6-trimethyl-6-nitro-1,4-diazepane (B1658795) introduces a nitro group onto the carbon skeleton. This group can then be chemically modified, for instance, by reduction to an amino group.

Cyclization Strategies: Functionalized diazepanes can be built through the cyclization of linear precursors. For example, reacting 1,5-diamino-3-methylpentane with ethyl glyoxylate (B1226380) is a route to a 6-methyl-diazepane skeleton with a carboxylic acid handle for further derivatization. vulcanchem.com

Formation of N-Oxides and Other Heteroatom Derivatives

The nitrogen atoms of the diazepane ring can be oxidized to form N-oxides. Other heteroatom derivatives can also be synthesized.

N-Oxides: The oxidation of tertiary amines to N-oxides is a well-established transformation. The tertiary nitrogen at the N-1 position of this compound can be oxidized using reagents like hydrogen peroxide or meta-chloroperoxybenzoic acid (m-CPBA). Heterocyclic N-oxides are a recognized class of compounds with diverse biological activities and have been used as bioisosteric replacements for carbonyl groups in drug design. nih.gov For example, Clozapine N-oxide is a known metabolite and derivative of the dibenzo[b,e] nih.govdiazepine drug, clozapine. sigmaaldrich.comsigmaaldrich.com

Other Heteroatom Derivatives: While less common than N-oxides, other heteroatom derivatives can be prepared. For instance, the reaction of 1,2-bis(hydroxyamines) with enone Mannich bases can yield N,N'-dihydroxy-1,4-diazepine derivatives. researchgate.net The introduction of sulfonyl groups at the nitrogen atoms is also a common derivatization strategy, leading to sulfonamide compounds. evitachem.com

Reactions with Electrophiles and Nucleophiles

The reactivity of this compound is dominated by the nucleophilicity of its nitrogen atoms, making them prime targets for electrophiles.

Reactions with Electrophiles: As discussed in section 4.1, the most common electrophiles are alkylating and acylating agents. Other electrophiles can also react. For example, the reaction with sulfonyl chlorides yields sulfonamides. evitachem.com The reaction with isocyanates or isothiocyanates yields urea or thiourea (B124793) derivatives, respectively. scirp.org The diazepane ring can also attack electrophilic carbon atoms, such as the epoxide ring in propylene (B89431) oxide, to form hydroxylated derivatives.

Reactions with Nucleophiles: The parent diazepane ring is not typically reactive towards nucleophiles. However, the introduction of activating groups can render the carbon skeleton susceptible to nucleophilic attack. For instance, diazepanones have carbonyl groups that are electrophilic and can react with nucleophiles. smolecule.com In the absence of such activating groups on this compound, reactions with nucleophiles are generally unfavorable unless a reactive intermediate, such as an iminium ion, is formed first.

Table 2: Electrophilic and Nucleophilic Reactions of Diazepane Scaffolds

| Reaction Type | Reagent Type | Substrate Example | Reactive Site | Product Type | Reference |

|---|---|---|---|---|---|

| Reaction with Electrophile | Epoxide (Propylene oxide) | 1,4-Diazepane | Ring Nitrogen | N-hydroxypropyl-diazepane | |

| Reaction with Electrophile | Aryl Isothiocyanates | 1-benzhydryl-1,4-diazepane | Ring Nitrogen | N-Aryl-N'-benzhydryl-diazepane-carbothioamide | scirp.org |

| Reaction with Nucleophile | Amines | Diazepinone | Carbonyl Carbon | Amidine | scispace.com |

| Reaction with Nucleophile | Various Nucleophiles | Quaternary azetidinium-diazepine salt | Azetidine Carbon | Ring-opened 3-functionalized 1,4-benzodiazepine (B1214927) | mdpi.com |

Polymerization Reactions Involving this compound Monomers

The 1,4-diazepane ring system can be incorporated into polymeric structures. This typically occurs when a diazepane derivative, functionalized with a polymerizable group, acts as a monomer.

Solution Polymerization: In this method, a monomer is dissolved in a non-reactive solvent with an initiator. wikipedia.org A suitably functionalized this compound could serve as such a monomer. For example, if the molecule were derivatized with a vinyl or acrylate (B77674) group, it could undergo free-radical polymerization. pergan.com

Molecularly Imprinted Polymers (MIPs): Diazepam, a related benzodiazepine (B76468), has been used as a template molecule to create MIPs. semanticscholar.orgmdpi.com In this process, functional monomers (like methyl methacrylate (B99206) or acrylamide) are polymerized around the template molecule. semanticscholar.org After polymerization, the template is removed, leaving a cavity that is selective for the original molecule. While this does not involve the polymerization of the diazepine itself, a functionalized this compound could potentially be used as a functional monomer in such a synthesis to impart specific recognition properties to the resulting polymer. The choice of cross-linker, such as ethylene (B1197577) glycol dimethacrylate (EGDMA), is crucial for the rigidity and binding capacity of the polymer. mdpi.com

Direct polymerization of the this compound ring itself, for instance through ring-opening polymerization, is not a commonly reported reaction and would likely require harsh conditions or specific catalytic systems to overcome the stability of the seven-membered ring.

Theoretical and Computational Studies of 1,6 Dimethyl 1,4 Diazepane

Quantum Chemical Calculations: DFT and Ab Initio Methods

Quantum chemical calculations, particularly Density Functional Theory (DFT) and ab initio methods, have been instrumental in understanding the electronic structure and energetics of 1,4-diazepane derivatives. nih.goviucr.orgtandfonline.com These methods are often referred to as ab initio or "from first principles" because they are based on the fundamental laws of quantum mechanics without the need for empirical parameters. stackexchange.com

DFT methods, such as B3LYP and M06, with various basis sets like 6-31G(d,p), have been widely used for geometry optimization, allowing for the prediction of the most stable three-dimensional structures of these molecules. iucr.orgnih.goviucr.orgiucr.orgresearchgate.net For instance, the geometry of 2,7-bis(4-chlorophenyl)-3,3-dimethyl-1,4-diazepan-5-one was optimized using the B3LYP/6–31G(d,p) level of theory. iucr.orgiucr.orgiucr.org Furthermore, these calculations provide valuable information about the frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). iucr.orgresearchgate.net The energy gap between HOMO and LUMO is a crucial parameter for determining the chemical reactivity and kinetic stability of the molecule. researchgate.net

Ab initio calculations, such as those employing Møller-Plesset second-order perturbation theory (MP2), have been used for refining the energies of different tautomeric forms of diazepine (B8756704) derivatives, providing a high level of accuracy. researchgate.net These computational studies are often performed in conjunction with experimental work to rationalize observed phenomena or to predict molecular properties prior to synthesis. researchgate.net

Conformational Analysis and Ring Inversion Dynamics

The seven-membered ring of 1,4-diazepane derivatives is flexible and can adopt several conformations. Computational studies, alongside experimental techniques like NMR spectroscopy and X-ray crystallography, have been crucial in identifying the preferred conformations. nih.gov The most commonly observed conformations for the 1,4-diazepane ring are the chair and twist-boat forms. iucr.orgnih.goviucr.orgiucr.orgnih.gov

For example, in 2,7-bis(4-chlorophenyl)-3,3-dimethyl-1,4-diazepan-5-one, the seven-membered ring adopts a chair conformation. iucr.orgnih.goviucr.orgiucr.org In contrast, studies on N,N-disubstituted-1,4-diazepane orexin (B13118510) receptor antagonists have revealed a low-energy twist-boat conformation. nih.gov The stability of these conformations is influenced by the nature and position of substituents on the diazepane ring.

Computational methods have also been employed to study the dynamics of ring inversion, which is the process of one ring conformation converting into another. The energy barrier for this inversion can be calculated, providing insights into the flexibility of the ring system. For (1Z,4Z)-2,4-Dimethyl-3H-benzo[b] nih.govacs.orgdiazepine, the calculated inversion barrier of the seven-membered ring was found to be 43.4 kJ mol⁻¹. csic.es

Table 1: Conformational Data of Substituted 1,4-Diazepanes

| Compound | Method | Observed Conformation(s) | Key Findings |

| N,N-disubstituted-1,4-diazepane orexin receptor antagonists | NMR, X-ray, Molecular Modeling | Twist-boat | Low-energy conformation stabilized by intramolecular pi-stacking. nih.gov |

| 2,7-bis(4-chlorophenyl)-3,3-dimethyl-1,4-diazepan-5-one | X-ray, DFT | Chair | Substituents adopt equatorial orientations. iucr.orgnih.goviucr.orgiucr.org |

| (1Z,4Z)-2,4-Dimethyl-3H-benzo[b] nih.govacs.orgdiazepine | Calculation | - | Calculated ring inversion barrier of 43.4 kJ mol⁻¹. csic.es |

Molecular Dynamics Simulations of Diazepane Systems

Molecular dynamics (MD) simulations are a powerful computational tool used to study the time-dependent behavior of molecular systems. mdpi.com For 1,4-diazepane derivatives, MD simulations have been particularly valuable in the context of drug design and understanding ligand-receptor interactions. acs.orgresearchgate.netnih.gov These simulations can model the conformational changes that are critical for the binding process and help in estimating the binding affinities of ligands to their target proteins. researchgate.net

In studies of novel 1,4-diazepane-based sigma receptor ligands, MD simulations confirmed the strong interaction of the most promising compounds with the active site of the receptor. researchgate.netnih.gov Similarly, in the development of SARS-CoV-2 Mpro inhibitors, MD simulations were used to analyze the stability of protein-ligand complexes and to guide the optimization of inhibitor binding. acs.org The root-mean-square deviation (RMSD) of the protein and ligand over the simulation time is often analyzed to assess the stability of the complex. acs.org

Prediction of Spectroscopic Parameters (Advanced Vibrational and Electronic)

Computational methods, especially DFT, are widely used to predict the spectroscopic properties of molecules, which can then be compared with experimental data for structural validation. tandfonline.com These predictions include vibrational frequencies (FT-IR and FT-Raman spectra) and electronic absorption spectra (UV-Vis). tandfonline.comresearchgate.net

The calculated vibrational frequencies are often scaled to better match the experimental values. Potential Energy Distribution (PED) analysis is used to assign the calculated vibrational modes to specific types of molecular vibrations. tandfonline.com For example, a study on 7-Chloro-1-methyl-5-phenyl-1,5-dihydro-benzo nih.govacs.orgdiazepine-2,4-dione involved the calculation of its vibrational frequencies to elucidate its structure. researchgate.net

The electronic properties, such as the maximum absorption wavelength (λmax), are calculated from the energy difference between the HOMO and LUMO. researchgate.net These calculations help in understanding the electronic transitions within the molecule. researchgate.net Additionally, NMR chemical shifts (¹H and ¹³C) can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) approach and compared with experimental spectra. researchgate.net

Computational Approaches to Reaction Mechanisms and Transition States

Computational chemistry provides powerful tools to investigate the mechanisms of chemical reactions involving 1,4-diazepane derivatives. By calculating the potential energy surface, researchers can identify the most likely reaction pathways, including the structures of transition states and the corresponding activation energies. nih.govresearchgate.net

For instance, DFT calculations were used to investigate the reaction mechanism of the formation of trialkylated 1,4-diazepane-6-amine compounds via direct reductive amination. nih.govroyalsocietypublishing.org The study compared different possible reaction routes by calculating the Gibbs free energies of the reactants, transition states, and products. nih.gov In another study, the (3+2) cycloaddition reaction of mesitonitrile oxide with 1,4-diazepine derivatives was investigated using DFT at the M06/6-311G(d,p) level of theory, revealing that the reaction proceeds via an asynchronous concerted mechanism. researchgate.net

These computational approaches not only help in understanding the observed reactivity and selectivity of reactions but can also be used to predict the outcome of new reactions, thereby guiding synthetic efforts.

Ligand-Metal Interaction Modeling in Coordination Complexes

The 1,4-diazepane scaffold is a common structural motif in ligands designed for the coordination of metal ions. rsc.org Computational modeling plays a crucial role in understanding the nature of ligand-metal interactions in these coordination complexes. rsc.org These studies can predict the coordination geometry, bond lengths, and the stability of the resulting complexes.

For example, 1,4-diazepane derivatives with pendant arms have been investigated as hexadentate chelators for radiometals like ⁶⁸Ga. nih.gov Computational methods were employed to evaluate the underlying reaction mechanism for the synthesis of these chelators. nih.govroyalsocietypublishing.org Another study focused on the interaction between a 1,5-benzodiazepine ligand and group 12 dihalides, where the metal was found to be five-coordinated by the ligand and halide ions in a square-based pyramid geometry. rsc.org

The 6-amino-6-methyl-1,4-diazepine framework has been identified as a versatile ligand moiety for supporting cationic group 3 metal alkyl catalysts. rsc.org Furthermore, a derivative, 1,4-bis(carboxymethyl)-6-(bis(carboxymethyl))-amino-6-methylperhydro-1,4-diazepine (H₄AAZTA), forms highly stable complexes with Sc³⁺, highlighting its potential in radiopharmaceutical applications. nih.gov

Applications of 1,6 Dimethyl 1,4 Diazepane in Chemical Science

As a Building Block in Organic Synthesis6.2.1. Precursor for Complex Heterocycles6.2.2. Reagent in Specific Transformations

Further investigation would be required to ascertain if this compound is referenced in proprietary or internal industrial research not available in the public domain. Based on current information, 1,6-Dimethyl-1,4-diazepane does not appear to be a compound of widespread study or application in the open scientific literature.

In Materials Science and Polymer Chemistry

Components in Metal-Organic Frameworks (MOFs) or Covalent Organic Frameworks (COFs)

No published studies were found that identify this compound as a ligand or building block in the synthesis of either Metal-Organic Frameworks (MOFs) or Covalent Organic Frameworks (COFs). The design of MOFs and COFs relies on specific functional groups (like carboxylates, amines, or pyridyls) and geometries to form extended, porous structures. nih.govmdpi.comrsc.org The available literature on MOF and COF synthesis does not list this compound as a component in these materials.

In Analytical Chemistry (excluding basic identification)

In the field of analytical chemistry, research is concentrated on the detection and extraction of biologically active benzodiazepines, a related but structurally distinct class of compounds. nih.gov There is no specific information available regarding the use of this compound itself as a functional component in analytical methodologies beyond basic characterization.

For Separation and Extraction Methodologies

There is no available research describing the application of this compound as a selective agent, solvent, or modifier in separation and extraction techniques such as liquid-liquid extraction, solid-phase extraction, or chromatography. Methodologies in this area often focus on the extraction of diazepine-related drugs from complex matrices, rather than using a simple diazepane derivative as part of the extraction system. nih.govbohrium.com

Advanced Spectroscopic and Structural Characterization of 1,6 Dimethyl 1,4 Diazepane and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural analysis of 1,6-Dimethyl-1,4-diazepane and its derivatives. It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

2D NMR Techniques (e.g., COSY, HSQC, HMBC) for Structural Elucidation of Complex Derivatives

While one-dimensional (1D) NMR provides initial data, two-dimensional (2D) NMR experiments are essential for unambiguously assigning signals and determining the constitution of complex derivatives. Techniques like COSY, HSQC, and HMBC are employed to resolve overlapping signals and establish correlations between different nuclei.

COSY (Correlation Spectroscopy): This homonuclear experiment reveals scalar couplings between protons, typically those on adjacent carbon atoms (²J or ³J couplings). For a derivative of this compound, COSY spectra would show cross-peaks connecting protons within the same spin system, allowing for the tracing of proton-proton networks along the diazepane ring and its substituents.

HSQC (Heteronuclear Single Quantum Coherence): This experiment maps protons directly to the carbons they are attached to. It is highly effective for assigning carbon signals based on their known proton assignments. Each cross-peak in an HSQC spectrum represents a one-bond C-H correlation.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment detects longer-range couplings between protons and carbons (typically ²J to ⁴J). This is critical for connecting different spin systems and identifying quaternary carbons, which are not visible in HSQC spectra. For instance, the correlation from the N-methyl protons to the adjacent ring carbons (C2 and C7 for the N1-methyl, and C5 and C3 for the N4-methyl) would confirm their positions.

To illustrate, consider a hypothetical derivative, (6-methyl-1,4-diazepan-1-yl)(phenyl)methanone . The following table outlines expected 2D NMR correlations that would be used for its structural elucidation.

| Proton (¹H) Signal | COSY Correlations (with ¹H) | HSQC Correlation (with ¹³C) | HMBC Correlations (with ¹³C) |

| N-CH₃ | - | C(N-CH₃) | C2, C7 |

| C-CH₃ | H6 | C(C-CH₃) | C5, C7 |

| H2 | H3 | C2 | C7, C(N-CH₃), C=O |

| H3 | H2 | C3 | C5 |

| H5 | H6 | C5 | C3, C7, C(C-CH₃) |

| H6 | H5, C-CH₃ | C6 | C5, C7 |

| H7 | H6 | C7 | C2, C5, C(C-CH₃) |

| Aromatic-H | Other Aromatic-H | Aromatic-C | Other Aromatic-C, C=O |

This table contains representative data for illustrative purposes.

Variable-Temperature NMR for Conformational Dynamics

The seven-membered diazepane ring is conformationally flexible, capable of existing in various twist-boat and chair-like conformations. These conformers often interconvert rapidly at room temperature, leading to averaged signals in the NMR spectrum. Variable-Temperature (VT) NMR is a powerful technique used to study these dynamic processes.

By lowering the temperature, the rate of conformational exchange can be slowed down. If the temperature is lowered sufficiently to reach the coalescence point and then below, the single averaged signal for a given nucleus will broaden, decoalesce, and resolve into separate signals corresponding to each distinct conformer. Analysis of the spectra at different temperatures allows for the determination of the energy barrier (ΔG‡) for the conformational interchange, such as a ring-flip. For N,N'-disubstituted-1,4-diazepanes, NMR studies have shown they can exist in low-energy twist-boat conformations. uni.lu This technique provides critical thermodynamic data about the stability of different conformers and the kinetics of their interconversion. nist.govgovinfo.gov

Mass Spectrometry (MS)

Mass spectrometry is a key analytical technique that provides information about the molecular weight and elemental composition of a compound. It is also instrumental in structural elucidation through the analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Mechanistic Studies

High-Resolution Mass Spectrometry (HRMS) measures the mass-to-charge ratio (m/z) of an ion with very high accuracy (typically to within 5 ppm). This precision allows for the determination of the elemental formula of the parent ion and its fragments. For this compound (C₇H₁₆N₂), the expected exact mass for the protonated molecule [M+H]⁺ would be calculated and compared against the measured value to confirm its elemental composition. In mechanistic studies, HRMS can be used to identify transient intermediates or products in a reaction mixture, providing direct evidence for proposed reaction pathways.

| Ion Species | Theoretical Exact Mass (m/z) |

| [M]⁺ | 128.1313 |

| [M+H]⁺ | 129.1386 |

| [M+Na]⁺ | 151.1205 |

This table contains predicted data based on the elemental formula C₇H₁₆N₂. uni.lu

Fragmentation Pattern Analysis in Complex Mixtures

In techniques like Gas Chromatography-Mass Spectrometry (GC-MS), electron ionization (EI) is often used, which imparts significant energy to the molecule, causing it to fragment in a reproducible manner. The resulting mass spectrum is a fingerprint that can be used to identify the compound.

The fragmentation of this compound would be expected to proceed via pathways characteristic of aliphatic amines and cyclic systems. Key fragmentation mechanisms include:

Alpha-Cleavage: The most common fragmentation pathway for amines, involving the cleavage of a C-C bond adjacent to the nitrogen atom. This would lead to the formation of stable iminium ions. For example, loss of a methyl radical from the molecular ion is less likely than cleavage of the ring structure.

Ring Cleavage: Fragmentation of the diazepane ring can occur at various points, often initiated by the charge on a nitrogen atom. A common fragmentation for cyclic diamines involves the cleavage of the C-C bond between the two nitrogen functions, followed by further fragmentation.

Analysis of these characteristic fragments helps in identifying the compound even in complex mixtures without the need for complete separation.

Vibrational Spectroscopy (Infrared and Raman)

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes (stretching, bending, rocking). For this compound, the IR spectrum would be dominated by absorptions corresponding to C-H and C-N bonds.

Raman Spectroscopy: Raman spectroscopy involves the inelastic scattering of monochromatic light. It is particularly sensitive to symmetric vibrations and non-polar bonds, making it complementary to IR.

The following table summarizes the expected characteristic vibrational bands for this compound.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Type |

| C-H Stretching (Aliphatic) | 2850 - 2960 | IR, Raman (Strong) |

| CH₂ Bending (Scissoring) | 1450 - 1470 | IR (Medium) |

| CH₃ Bending (Asymmetric/Symmetric) | 1370 - 1465 | IR (Medium) |

| C-N Stretching (Aliphatic Amine) | 1020 - 1250 | IR (Medium-Weak) |

| N-C-C Bending / Ring Deformation | < 1000 (Fingerprint Region) | IR, Raman |

This table contains representative wavenumber ranges for the functional groups present. nist.govdocbrown.info

The fingerprint region (below 1500 cm⁻¹) contains a complex series of absorptions corresponding to various bending and skeletal vibrations that are unique to the molecule, allowing for definitive identification when compared against a reference spectrum.

Detailed Analysis of Vibrational Modes and Functional Group Identification

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides a detailed fingerprint of a molecule by probing its vibrational modes. For this compound, the spectra are characterized by the vibrations of its constituent functional groups: C-H bonds in the methyl and methylene (B1212753) groups, C-N bonds, N-H bonds (for the secondary amine), and the C-C backbone of the diazepane ring.

The analysis of these modes allows for unambiguous functional group identification. The high-frequency region of the IR and Raman spectra (above 2800 cm⁻¹) is dominated by C-H stretching vibrations. Asymmetric and symmetric stretches of the CH₃ and CH₂ groups typically appear in the 2990-2850 cm⁻¹ range. The N-H stretching vibration of the secondary amine at the N4 position is expected to appear as a broader band in the 3300-3500 cm⁻¹ region in the IR spectrum; its position and shape can be sensitive to hydrogen bonding.

The mid-frequency "fingerprint" region (1500-600 cm⁻¹) contains a wealth of structural information. Key vibrational modes expected for this compound include:

CH₂ and CH₃ Bending: Scissoring, wagging, twisting, and rocking vibrations for the methylene and methyl groups are found between approximately 1470 cm⁻¹ and 1350 cm⁻¹.

C-N Stretching: These vibrations, crucial for identifying the diamine structure, typically occur in the 1250-1020 cm⁻¹ range. The tertiary amine (N1) and secondary amine (N4) will have distinct C-N stretching frequencies.

C-C Skeletal Vibrations: The stretching of the carbon-carbon bonds within the diazepane ring gives rise to bands that are often coupled with other vibrations, appearing in the 1200-800 cm⁻¹ region. researchgate.net

Ring Puckering and Torsional Modes: The low-frequency region (below 600 cm⁻¹) contains vibrations corresponding to the puckering and torsional motions of the seven-membered ring, which are sensitive to the ring's conformation.

While specific experimental spectra for this compound are not widely published, the expected vibrational frequencies can be predicted based on data from similar cyclic diamines and through computational methods like Density Functional Theory (DFT). nih.gov

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Associated Functional Group |

|---|---|---|

| N-H Stretch | 3300 - 3500 | Secondary Amine (N4-H) |

| C-H Stretch (Asymmetric/Symmetric) | 2850 - 2990 | CH₃ and CH₂ Groups |

| CH₂/CH₃ Bending (Scissoring) | 1450 - 1470 | CH₃ and CH₂ Groups |

| CH₃ Bending (Umbrella) | ~1380 | CH₃ Group |

| C-N Stretch | 1020 - 1250 | Tertiary and Secondary Amines |

| C-C Skeletal Stretch | 800 - 1200 | Diazepane Ring Backbone |

X-ray Crystallography

Solid-State Structure Determination of Complexes and Derivatives

While the crystal structure of this compound itself is not publicly documented, extensive crystallographic studies on related 1,4-diazepane derivatives and their metal complexes reveal key structural features. The seven-membered diazepane ring is inherently non-planar and typically adopts a stable, low-energy conformation.

Studies on substituted 1,4-diazepane derivatives consistently show the ring adopting a chair conformation in the solid state. nih.gov For example, the crystal structure of 2,7-bis(4-chlorophenyl)-3,3-dimethyl-1,4-diazepan-5-one confirms a chair conformation for the seven-membered ring. nih.gov Similarly, the parent 1,4-diazepane (homopiperazine) was found to exist in a pseudo-chair conformation. mdpi.com This conformation minimizes steric strain and torsional interactions within the ring. In metal complexes, such as with copper(I/II), the 1,4-diazepane ligand can coordinate to the metal center, sometimes influencing the ring's precise geometry but often retaining a boat or chair-like form. researchgate.net

The substitution pattern significantly influences the final structure. In this compound, the methyl groups at the N1 and C6 positions will adopt specific orientations (axial or equatorial) to achieve the most stable steric arrangement within the chair-like framework.

| Parameter | Value |

|---|---|

| Chemical Formula | C₁₉H₂₄N₂O₄S₂ |

| Crystal System | Orthorhombic |

| Space Group | Pccn |

| a (Å) | 6.3407 (13) |

| b (Å) | 10.367 (2) |

| c (Å) | 30.516 (6) |

| Volume (ų) | 2005.9 (7) |

Analysis of Intermolecular Interactions and Crystal Packing

The way molecules arrange themselves in a crystal is governed by a network of non-covalent intermolecular interactions. For this compound and its derivatives, hydrogen bonding is a primary directional force in determining the crystal packing.

The secondary amine group (N-H) at the N4 position is a potent hydrogen bond donor, while the nitrogen lone pairs on both N1 and N4 act as hydrogen bond acceptors. This allows for the formation of robust intermolecular N-H···N hydrogen bonds , which can link molecules into chains, dimers, or more complex three-dimensional networks. mdpi.com

Circular Dichroism (CD) Spectroscopy for Chiral Derivatives

Circular Dichroism (CD) spectroscopy is an essential tool for studying chiral molecules. It measures the differential absorption of left- and right-circularly polarized light, providing information about the absolute configuration and conformational properties of a molecule.

The structure of this compound contains a stereogenic center at the C6 position due to the presence of a methyl group. Therefore, the compound can exist as two non-superimposable mirror images: the (R)- and (S)-enantiomers. These enantiomers are expected to produce mirror-image CD spectra, allowing for their differentiation and the determination of enantiomeric purity.

The CD spectrum of a chiral diamine is sensitive to the electronic transitions within its chromophores. For this compound, the relevant chromophores are the n → σ* transitions associated with the nitrogen lone pairs. The sign of the Cotton effect (positive or negative peak) in the CD spectrum can often be correlated with the absolute configuration of the stereocenter. nih.govnih.gov

Furthermore, even in achiral diazepane derivatives, the seven-membered ring is conformationally chiral, existing as a rapid equilibrium of two enantiomeric conformers (P and M helicity). nih.gov CD spectroscopy can be used to study how these conformations interact with other chiral molecules, such as proteins, which often bind preferentially to one conformer, resulting in an induced circular dichroism (ICD) signal. nih.govnih.gov For chiral derivatives like (R)- or (S)-1,6-dimethyl-1,4-diazepane, CD spectroscopy would be invaluable for studying conformational changes in different solvent environments or upon coordination to a metal center.

Future Directions and Emerging Research Avenues

Development of Novel Synthetic Pathways

While foundational methods for the synthesis of diazepane cores exist, future research will likely focus on creating more efficient, stereoselective, and diverse synthetic routes to access 1,6-Dimethyl-1,4-diazepane and its analogues. The development of new synthetic scaffolds is crucial for identifying new lead structures in the drug discovery process. mdpi.com

Emerging strategies may include:

Catalytic Annulation Reactions: Recent advancements have shown the efficacy of catalytic (6+1) annulation of diazooxindoles with hexahydropyrimidines using rhodium or copper catalysts to construct 1,4-diazepane frameworks. researchgate.net Adapting this strategy could provide a rapid and efficient method for building the core structure with control over substitution patterns.

Palladium-Catalyzed Cyclizations: Palladium-catalyzed reactions are powerful tools for synthesizing cyclic compounds. mdpi.com Methodologies involving the intramolecular cyclization of appropriately substituted precursors, such as N-allyl-2-aminobenzylamine derivatives, could be tailored to form the saturated 1,4-diazepane ring system. nih.gov

Multi-component Reactions (MCRs): The use of MCRs, such as the Ugi four-component reaction, offers a pathway to rapidly assemble diverse 1,4-benzodiazepine (B1214927) scaffolds. nih.gov Applying this one-pot approach could accelerate the discovery of novel diazepane derivatives by allowing for the introduction of multiple points of diversity in a single step. nih.gov

Asymmetric Synthesis: Given the chirality of this compound, the development of asymmetric synthetic routes is a critical future direction. This could involve chiral catalysts or the use of chiral building blocks to produce enantiomerically pure forms of the compound, which is essential for pharmacological studies.

A comparative look at potential catalytic systems for diazepine (B8756704) synthesis is presented below.

| Catalytic System | Precursors | Key Advantage |

| Rhodium/Copper Catalysis | Diazooxindoles, Hexahydropyrimidines | Efficient construction of complex spiro-fused frameworks. researchgate.net |

| Palladium Catalysis | N-allyl-2-aminobenzylamines, Aryl bromides | Formation of saturated rings via carboamination. nih.gov |

| Heteropolyacids (HPAs) | Ketimine intermediates, Aldehydes | High yields and short reaction times under mild conditions. nih.gov |

Exploration of New Catalytic Applications

The inherent chemical properties of this compound, particularly the presence of two nitrogen atoms with lone pairs of electrons, make it an attractive candidate as a ligand in coordination chemistry and catalysis. The nitrogen atoms can act as donor sites to coordinate with transition metals, forming stable metal complexes.

Future research in this area could explore:

Ligand-Supported Catalysis: The 6-amino-6-methyl-1,4-diazepine framework has been successfully used as a ligand moiety to support cationic group 3 metal (scandium and yttrium) alkyl catalysts. rsc.org This precedent strongly suggests that this compound could serve as a bidentate or bridging ligand to create novel catalysts for reactions such as polymerization, hydrogenation, or cross-coupling.

Asymmetric Catalysis: A chiral, enantiomerically pure form of this compound could be used as a ligand to induce asymmetry in metal-catalyzed reactions, providing a route to chiral products that are highly valuable in the pharmaceutical and fine chemical industries.

Organocatalysis: The tertiary amine functionalities within the structure could potentially be leveraged in organocatalysis, for example, in promoting reactions that proceed through charged intermediates.

Advanced Supramolecular Architectures

Supramolecular chemistry involves the study of systems composed of multiple molecules held together by non-covalent interactions. The flexible seven-membered ring of diazepane derivatives and their ability to form hydrogen bonds make them interesting building blocks for constructing larger, self-assembled structures.

Promising research avenues include:

Crystal Engineering: The study of a 1,4-diazepine derivative has shown its ability to participate in solid-state self-assembly, where water clusters act as a "molecular glue" to connect individual molecules through hydrogen bonding. researchgate.net Future work could investigate how the methyl groups in this compound influence crystal packing and direct the formation of specific, predictable solid-state architectures.

Host-Guest Chemistry: The diazepane ring can adopt various conformations, creating a cavity that could potentially encapsulate small guest molecules. By modifying the substituents on the ring, it may be possible to design molecular hosts with selectivity for specific guests, leading to applications in sensing or separation.

Metal-Organic Frameworks (MOFs): The diazepane derivative could serve as an organic linker to connect metal nodes, forming porous, crystalline materials known as MOFs. The properties of such MOFs, including pore size and chemical environment, could be tuned by the choice of metal and the conformation of the diazepane linker.

Integration into Smart Materials and Responsive Systems

"Smart" materials are designed to change their properties in response to external stimuli, such as pH, temperature, or light. rsc.org The dual amine structure of this compound makes it an ideal candidate for incorporation into pH-responsive systems.

Future applications could involve:

pH-Responsive Polymers: The tertiary amine groups in the diazepane ring can be protonated at low pH and deprotonated at higher pH. If this compound is incorporated as a monomer into a polymer chain, this protonation/deprotonation behavior can trigger significant changes in the polymer's properties. For example, it could cause the polymer to swell or shrink, or to become soluble or insoluble, in a pH-dependent manner. mdpi.com

Controlled Drug Delivery: A polymer matrix containing the this compound unit could be used to encapsulate a therapeutic agent. nih.gov The drug could remain trapped within the matrix at neutral physiological pH but be released in the acidic microenvironment of a tumor or within the lysosomes of a cell, enabling targeted drug delivery. mdpi.com This approach is a key strategy in developing advanced cancer therapies. mdpi.com

Stimuli-Responsive Gels and Surfaces: Hydrogels or surface coatings functionalized with this diazepane could exhibit tunable properties. For instance, a surface could be designed to alter its hydrophilicity or its ability to bind proteins in response to a change in ambient pH, with applications in biomedical devices and biosensors.

| Stimulus | Responsive Moiety | Potential Application |

| pH | Tertiary Amines (N1, N4) | Targeted drug release in acidic tumor microenvironments. mdpi.com |

| Redox | (Requires modification with disulfide bonds) | Drug release in the highly reducing intracellular environment. mdpi.com |

| Temperature | (Requires incorporation into thermoresponsive polymers) | On-demand shape change or drug release. rsc.org |

Refined Computational Models for Predicting Properties

Computational chemistry provides powerful tools for predicting the behavior of molecules, saving time and resources in the laboratory. As research on this compound progresses, refined computational models will become increasingly important.

Key areas for development include:

Conformational Analysis: The seven-membered diazepane ring is highly flexible. Advanced molecular dynamics (MD) simulations can be used to explore the conformational landscape of this compound, identifying the most stable chair, boat, and twist-boat conformations and the energy barriers between them. This is crucial for understanding its interaction with biological targets.

Quantitative Structure-Activity Relationship (QSAR): As biological data for a series of diazepane derivatives becomes available, QSAR models can be developed. nih.gov These models use molecular descriptors to correlate a compound's structure with its activity, allowing for the prediction of the properties of new, unsynthesized derivatives and guiding the design of more potent compounds. nih.gov

Docking and Binding Site Analysis: For applications in medicinal chemistry, molecular docking simulations can predict how this compound and its derivatives bind to protein targets, such as enzymes or receptors. mdpi.com This can provide insights into the key interactions responsible for biological activity and guide the optimization of ligands.

Interdisciplinary Research Opportunities

The versatile structure of this compound opens doors to a wide range of interdisciplinary research, blending chemistry with medicine, pharmacology, and materials science.

Medicinal Chemistry: The 1,4-diazepane scaffold is considered a "privileged structure" due to its presence in numerous biologically active compounds. mdpi.comnih.gov Derivatives have been investigated as factor Xa inhibitors for anticoagulation therapy and as ligands for sigma receptors, which are targets for antipsychotic and neuroprotective agents. nih.gov A recent study also highlighted the role of a 1,4-diazepane group in a PRMT5 inhibitor developed for cancer therapy. mdpi.com Future work could explore derivatives of this compound for these and other therapeutic targets.

Pharmacology: Detailed pharmacological studies will be needed to understand the mechanism of action, efficacy, and metabolic fate of any biologically active derivatives. This involves collaboration between synthetic chemists and pharmacologists to evaluate compounds in cellular and animal models.

Materials Science: As discussed, the integration of this compound into polymers could lead to new smart materials. This requires expertise from both polymer chemists and materials scientists to synthesize, characterize, and fabricate these materials into functional devices, such as drug delivery systems or smart scaffolds for tissue engineering. rsc.org

Q & A

Q. What are the established synthetic routes for 1,6-Dimethyl-1,4-diazepane, and how can its purity be validated?

The synthesis typically involves alkylation or cyclization reactions. For example, alkylating 1,4-diazepane with methyl groups under reflux conditions using acetonitrile (CH₃CN) as a solvent, followed by purification via column chromatography. Structural validation requires a combination of spectroscopic methods:

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR identify proton environments and carbon frameworks, particularly distinguishing methyl groups at positions 1 and 6 .

- X-ray Diffraction (XRD) : Single-crystal XRD resolves molecular geometry and confirms substituent positions, as demonstrated for analogous 1,4-diazepane derivatives .

- Fourier-Transform Infrared (FT-IR) : Detects functional groups (e.g., C-N stretching in the diazepane ring) .

Q. Which spectroscopic techniques are most reliable for characterizing this compound’s stability in solution?

- Dynamic NMR (DNMR) : Monitors conformational changes in solution by observing temperature-dependent splitting of signals, especially for methyl groups in flexible diazepane rings .

- High-Resolution Mass Spectrometry (HRMS) : Confirms molecular ion peaks and detects degradation products under varying pH or solvent conditions .

Advanced Research Questions

Q. How do methyl substituents at positions 1 and 6 influence the biological activity of 1,4-diazepane derivatives?

Methyl groups enhance lipophilicity, potentially improving membrane permeability. Comparative studies with 1-benzyl-1,4-diazepane (an efflux pump inhibitor) suggest that substituent bulk and position modulate interactions with biological targets like bacterial efflux pumps. Methodological approaches include:

Q. What experimental designs are optimal for studying the kinetic stability of this compound under thermal stress?

- Temperature-Dependent Kinetic Studies : Measure degradation rates at multiple temperatures (e.g., 25–45°C) in solvents like CH₃CN. Use pseudo-first-order kinetics to calculate activation energy (Eₐ) and half-life (t₁/₂), as shown for structurally similar 3-methyl-1,2-xylylene derivatives .

- High-Performance Liquid Chromatography (HPLC) : Quantify degradation products over time under controlled conditions .

Q. How can crystallographic data resolve contradictions in reported molecular geometries of diazepane derivatives?

Discrepancies in bond lengths or angles may arise from crystallization conditions or computational approximations. Strategies include:

- Comparative XRD Analysis : Validate geometry using single-crystal data from multiple studies. For example, 1,4-ditosyl-1,4-diazepane showed consistent C-N bond lengths (1.45–1.49 Å) across independent crystallographic reports .

- Density Functional Theory (DFT) : Compare experimental XRD parameters with optimized computational models to identify outliers .

Q. How should researchers address conflicting data on the biological activity of this compound across studies?

- Standardized Assay Conditions : Control variables like bacterial strain, solvent (e.g., DMSO concentration), and incubation time to minimize variability .

- Purity Verification : Use HPLC or gas chromatography (GC) to confirm compound integrity before biological testing .

- Mechanistic Follow-Ups : Employ fluorescence-based efflux assays to directly measure pump inhibition, reducing reliance on indirect MIC data .

Q. What role does this compound play in radiopharmaceutical applications?

Analogous diazepane derivatives, such as AAZTA, exhibit fast radiolabeling with metals like ⁶⁸Ga for positron emission tomography (PET). Key methodologies include:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products